molecular formula C21H23NO10S B14226853 2-Benzhydrylsulfinylacetamide;propanedioic acid CAS No. 756835-66-2

2-Benzhydrylsulfinylacetamide;propanedioic acid

Katalognummer: B14226853
CAS-Nummer: 756835-66-2
Molekulargewicht: 481.5 g/mol
InChI-Schlüssel: WKFAPECRSGQYED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzhydrylsulfinylacetamide;propanedioic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is known for its role in medicinal chemistry, particularly in the development of nootropic drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzhydrylsulfinylacetamide involves several key steps. One common method includes the alkylation of sodium thiosulfate with chloroacetamide to form sodium carbamoylmethyl thiosulfate. This intermediate is then subjected to desulfobenzhydrylation using benzhydrol in formic acid to yield benzhydrylthioacetamide. The final step involves the oxidation of this thioamide with hydrogen peroxide to produce 2-Benzhydrylsulfinylacetamide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzhydrylsulfinylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like thiols or amines are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Benzhydrylsulfinylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: It is a key component in the development of nootropic drugs, which are used to enhance cognitive function.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Benzhydrylsulfinylacetamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors in the central nervous system. This modulation can lead to enhanced cognitive function and other therapeutic effects. The exact pathways involved include the activation of specific signaling cascades that influence neurotransmitter release and synaptic plasticity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Benzhydrylsulfinylacetamide is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in various research applications.

Eigenschaften

CAS-Nummer

756835-66-2

Molekularformel

C21H23NO10S

Molekulargewicht

481.5 g/mol

IUPAC-Name

2-benzhydrylsulfinylacetamide;propanedioic acid

InChI

InChI=1S/C15H15NO2S.2C3H4O4/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;2*4-2(5)1-3(6)7/h1-10,15H,11H2,(H2,16,17);2*1H2,(H,4,5)(H,6,7)

InChI-Schlüssel

WKFAPECRSGQYED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C(C(=O)O)C(=O)O.C(C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.